molecular formula C11H16N2O6 B3262989 N3-Methyl-5-methyluridine CAS No. 3650-91-7

N3-Methyl-5-methyluridine

Cat. No. B3262989
CAS RN: 3650-91-7
M. Wt: 272.25 g/mol
InChI Key: WLDUADFFHKCTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-Methyl-5-methyluridine is a pyrimidine nucleoside, also known as 3-Methyluridine . It is a purine nucleoside analog . In living organisms, it is present as an RNA modification which has been detected in 23S rRNA of archaea, 16S and 23S rRNA of eubacteria, and 18S, 25S, and 28S of eukaryotic ribosomal RNAs . It is extensively employed in the biomedical industry for the research of prominent viral ailments such as hepatitis C .


Molecular Structure Analysis

The molecular weight of this compound is 272.25 and its formula is C11H16N2O6 . The SMILES representation of its structure is O=C(C(C)=CN1[C@H]2C@HC@HC@@HO2)N(C)C1=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 272.25 and a formula of C11H16N2O6 . It is a synthetic product and is used for research purposes .

Mechanism of Action

N3-Methyl-5-methyluridine is a purine nucleoside analog that has broad antitumor activity targeting indolent lymphoid malignancies . Its anticancer mechanisms rely on the inhibition of DNA synthesis and induction of apoptosis .

Future Directions

Future work on transcriptome-wide mapping of m5U will further uncover the functional roles of m5U in mRNA of mammals . This will expand the list of modifications occurring in mRNA of mammals .

properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDUADFFHKCTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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